3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a morpholino group, and a propanamide backbone, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide typically involves multi-step organic reactions. One possible route includes:
Bromination: Starting with a phenyl compound, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Amidation: The brominated phenyl compound is then reacted with a suitable amine, such as 4-(2-morpholino-2-oxoethyl)amine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: Used as a probe to study biological processes involving amide bonds or brominated aromatic compounds.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and morpholino groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide: Similar structure with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide may confer unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHUGEGSNDUYJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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